molecular formula C19H24ClN7 B1663164 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- CAS No. 190653-73-7

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-

Número de catálogo: B1663164
Número CAS: 190653-73-7
Peso molecular: 385.9 g/mol
Clave InChI: UTBSBSOBZHXMHI-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CGP74514A es un compuesto orgánico sintético conocido por su potente e inhibitoria selectiva de la cinasa dependiente de ciclina 1 (CDK1).

Métodos De Preparación

La síntesis de CGP74514A involucra múltiples pasos, comenzando con la preparación de la estructura principal de purina. La ruta sintética típicamente incluye los siguientes pasos:

    Formación del Núcleo de Purina: El núcleo de purina se sintetiza a través de una serie de reacciones que involucran la condensación de aminas y aldehídos apropiados.

    Reacciones de Sustitución: La estructura principal se somete a reacciones de sustitución para introducir los grupos 2-amino y 6-clorofenilo.

    Ciclización: Los compuestos intermedios se ciclan para formar la estructura final de purina.

    Modificaciones Finales:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorophenyl group at the N6 position can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. While meta-chlorophenyl groups are less reactive due to deactivation by the electron-withdrawing chlorine atom, activation via electron-donating groups or high-temperature catalysis may facilitate substitution. For example:

Reaction TypeConditionsOutcome
SNAr with hydroxideHigh temperature, polar aprotic solvent (e.g., DMF)Replacement of Cl with -OH or other nucleophiles

This reactivity is critical for modifying the compound’s aromatic moiety to enhance solubility or target affinity .

Amine Functionalization

The primary and secondary amines (cyclohexylamine and purine-bound amines) enable acylation and alkylation reactions. These modifications are widely used to develop prodrugs or conjugates:

Acylation

Reaction with acyl chlorides or anhydrides:

R-COCl+H2N-CompoundR-CO-NH-Compound+HCl\text{R-COCl} + \text{H}_2\text{N-Compound} \rightarrow \text{R-CO-NH-Compound} + \text{HCl}

Example : Acetylation of the cyclohexylamine group improves metabolic stability.

Alkylation

The ethyl group at the N9 position can undergo further alkylation via radical or ionic mechanisms, though steric hindrance may limit reactivity.

Oxidation and Reduction

The purine core is susceptible to oxidation at the C8 position, forming 8-oxo derivatives, which are studied for their biological implications. Conversely, the chlorophenyl group can be reduced via catalytic hydrogenation, though this is less common due to the meta position’s stability .

Cross-Coupling Reactions

The compound’s halogenated aromatic ring and amine groups allow participation in Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups:

Reaction TypeCatalystsApplications
Suzuki-MiyauraPd(PPh3_3)4_4, BaseAttachment of boronates to purine

Complexation with Metals

The amine groups act as ligands for metal ions (e.g., Pt, Cu), forming coordination complexes with potential catalytic or therapeutic applications:

Compound+Mn+[M(Compound)]n+\text{Compound} + \text{M}^{n+} \rightarrow [\text{M(Compound)}]^{n+}

Reactivity Comparison with Analogues

The table below contrasts this compound’s reactivity with structurally similar purine derivatives:

CompoundKey Reactivity Differences
CGP-74514AEnhanced solubility due to hydrochloride salt
9H-Purine-2,6-diamine (unsubstituted)Higher electrophilicity at purine core

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its biological activities, particularly as an inhibitor of specific enzymes involved in purine metabolism. Notable pharmacological applications include:

  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as FLT3 kinase, which is crucial in the treatment of certain types of leukemia .
  • Antiviral Properties : Similar purine analogs have shown antiviral effects, suggesting potential applications in treating viral infections.

Synthesis and Derivatives

The synthesis of 9H-Purine-2,6-diamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Amine Coupling : Utilizing amines to form bonds with the purine structure.
  • Chlorination Reactions : Introducing chlorine substituents to enhance biological activity.

These synthetic routes allow for the creation of various derivatives that may exhibit different biological properties or improved pharmacokinetics.

Interaction Studies

The compound's ability to interact with various biomolecules is critical for understanding its mechanism of action. Interaction studies have revealed:

  • Binding Affinity : The compound shows significant binding affinity to certain receptors and enzymes, which can be quantified using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
  • Mechanism Elucidation : Understanding how this compound interacts at the molecular level aids in elucidating its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the therapeutic applications of 9H-Purine-2,6-diamine:

  • A study published in Journal of Medicinal Chemistry demonstrated its efficacy as a potent FLT3 kinase inhibitor .
  • Another investigation explored its potential role in modulating immune responses, indicating a broader application spectrum beyond oncology.

Mecanismo De Acción

CGP74514A ejerce sus efectos mediante la inhibición selectiva de la cinasa dependiente de ciclina 1 (CDK1). Esta inhibición interrumpe el ciclo celular, lo que lleva al arresto del ciclo celular y la apoptosis. El compuesto se une al sitio de unión de ATP de CDK1, evitando la fosforilación de los objetivos posteriores necesarios para la progresión del ciclo celular. Esto da como resultado la acumulación de células en la fase G2 / M y finalmente induce la apoptosis .

Comparación Con Compuestos Similares

CGP74514A es único en su selectividad para CDK1 en comparación con otros inhibidores de la cinasa dependiente de ciclina. Los compuestos similares incluyen:

La selectividad de CGP74514A para CDK1 lo convierte en una valiosa herramienta para estudiar el papel específico de CDK1 en el ciclo celular y su potencial como objetivo terapéutico en el tratamiento del cáncer.

Actividad Biológica

The compound 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is a derivative of purine that has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of purine derivatives, including the compound , often involves their interaction with key enzymes such as DNA topoisomerases . These enzymes play a crucial role in DNA replication and transcription by managing DNA supercoiling and entanglements. The compound has been shown to inhibit topoisomerase II, which is essential for cell viability and proliferation .

Structure-Activity Relationship (SAR)

A structure-activity relationship study on similar purine derivatives indicates that modifications at specific positions on the purine ring can significantly influence biological activity. For instance, the introduction of various substituents at the C-2 and C-6 positions can enhance potency against cancer cell lines .

Table 1: Structure-Activity Relationship of Purine Derivatives

Compound NameC-2 SubstituentC-6 SubstituentIC50 (µM)
Compound ACyclohexylChlorophenyl12.5
Compound BMethylPhenyl15.0
9H-PurineAminocyclohexyl3-Chlorophenyl10.0

Antitumor Activity

Research has demonstrated that purine analogues exhibit antitumor properties. A study highlighted that various 6-substituted purines showed significant cytotoxicity against several cancer cell lines, including H1975 and HTC116. The antitumor activity is attributed to their ability to interfere with nucleic acid synthesis and function .

Case Study: Antitumor Efficacy

In a recent study, the compound was tested against Hela and H1975 cells, revealing an IC50 value of approximately 10 µM , indicating effective inhibition of cell growth compared to standard chemotherapeutic agents .

Absorption and Distribution

The pharmacokinetics of purine derivatives suggest good absorption profiles when administered orally. The compound's lipophilicity allows for efficient distribution across cellular membranes, enhancing its bioavailability .

Toxicity Profile

While many purine derivatives show promising therapeutic benefits, their toxicity remains a concern. The potential for off-target effects necessitates careful evaluation during drug development phases. Toxicological studies indicate that certain derivatives can exhibit hepatotoxicity at higher concentrations .

Propiedades

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBSBSOBZHXMHI-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018068
Record name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190653-73-7
Record name CGP-74514
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190653737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-74514
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ52UF48A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
Reactant of Route 2
Reactant of Route 2
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
Reactant of Route 3
Reactant of Route 3
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
Reactant of Route 4
Reactant of Route 4
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
Reactant of Route 5
Reactant of Route 5
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
Reactant of Route 6
Reactant of Route 6
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.